Lipophilicity Shift: XLogP3 Advantage of Dual Methylation Pattern
The target compound carries methyl groups on both the pyrazole nitrogen (N1-methyl) and the pyrrolidinone 5-position, which collectively elevate calculated lipophilicity relative to the des-methyl pyrazole comparator 3-amino-1-(1H-pyrazol-4-yl)pyrrolidin-2-one. This results in a higher XLogP3 value that moves the compound closer to the typically desired range for oral small-molecule drugs (XLogP3 0–3) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | 3-amino-1-(1H-pyrazol-4-yl)pyrrolidin-2-one; XLogP3 = -1.2 |
| Quantified Difference | ΔXLogP3 = +0.5 log units |
| Conditions | XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 0.5-log-unit increase in XLogP3 corresponds to approximately a 3.16-fold increase in octanol-water partition coefficient, which is expected to improve passive membrane permeability and may enhance oral absorption potential—a critical parameter when selecting building blocks for lead optimization versus more hydrophilic, less permeable starting points.
- [1] PubChem. CID 56807128: 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one. Computed Properties section, XLogP3 value. View Source
- [2] PubChem. CID 130118655: 3-amino-1-(1H-pyrazol-4-yl)pyrrolidin-2-one. Computed Properties section, XLogP3 value. View Source
